molecular formula C12H23BrO2 B8701636 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran CAS No. 112402-14-9

2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran

Cat. No.: B8701636
CAS No.: 112402-14-9
M. Wt: 279.21 g/mol
InChI Key: LOKIOOGUVYDKMG-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C12H23BrO2 It is a derivative of tetrahydro-2H-pyran, featuring a brominated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2,2-dimethylpentanol with tetrahydro-2H-pyran under acidic conditions. The reaction proceeds via the formation of an ether linkage between the hydroxyl group of the alcohol and the oxygen atom of the tetrahydro-2H-pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various ethers or alcohols, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
  • 2-[(5-Iodo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
  • 2-[(5-Fluoro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran

Uniqueness

2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

CAS No.

112402-14-9

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

2-(5-bromo-2,2-dimethylpentoxy)oxane

InChI

InChI=1S/C12H23BrO2/c1-12(2,7-5-8-13)10-15-11-6-3-4-9-14-11/h11H,3-10H2,1-2H3

InChI Key

LOKIOOGUVYDKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)COC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2,2-dimethyl-1-pentanol (77.4 g, 357 mmol) was dissolved in dichloromethane (400 mL), andp-toluenesulfonic acid (6.9 g, 36 mmol) was added. The mixture was stirred under argon, chilled in an ice-bath, then was added 3,4-dihydro-2H-pyran (37.2 g, 428 mmol) and stirred, gradually letting warm to rt overnight. The reaction mixture was then filtered through neutral alumina (100 g); the alumina was rinsed with additional dichloromethane (600 mL). After evaporating to about 500 mL, the organic layer was extracted with sat. NaHCO3 (3′ 200 mL), then dried over MgSO4. The solution was concentrated under reduced pressure to produce the expected product (107.83 g, 97% yield) as a yellow oil. 1H NMR (CDCl3), d (ppm): 4.55 (m, 1H); 3.83 (m, 1H); 3.51 (m, 1H); 3.47 (d, 1 H, J=9.0); 3.38 (t, 2 H, J=6.8); 2.98 (d, 1 H, J=9.0); 1.94-1.75 (m, 2H); 1.75-1.44 (m, 6H); 1.40 (t, 2 H, J=8.5); 0.93-0.87 (m, 6H). 13C NMR (CDCl3), d (ppm): 99.0, 76.2, 61.9, 37.9, 34.6, 34.0, 30.6, 27.9, 25.6, 24.64, 24.56, 19.4. HRMS calcd. for C12H24BrO2 (MH+): 279.0960, found 279.0955.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
andp toluenesulfonic acid
Quantity
6.9 g
Type
catalyst
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

5-Bromo-2,2-dimethyl-1-pentanol (77.4 g, 357 mmol) was dissolved in dichloromethane (400 mL), and p-toluenesulfonic acid (6.9 g, 36 mmol) was added. The mixture was stirred under argon, chilled in an ice-bath, then was added 3,4-dihydro-2H-pyran (37.2 g, 428 mmol) and stirred, gradually letting warn to rt overnight. The reaction mixture was then filtered through neutral alumina (100 g); the alumina was rinsed with additional dichloromethane (600 mL). After evaporating to about 500 mL, the organic layer was extracted with sat. NaHCO3 (3′ 200 mL), then dried over MgSO4. The solution was concentrated under reduced pressure to produce the expected product (107.83 g, 97% yield) as a yellow oil. 1H NMR (300 MHz, CDCl3), d (ppm): 4.55 (m, 1H); 3.83 (m, 1H); 3.51 (m, 1H); 3.47 (d, 1H, J=9.0); 3.38 (t, 2H, J=6.8); 2.98 (d, 1H, J=9.0); 1.94-1.75 (m, 2H); 1.75-1.44 (m, 6H); 1.40 (t, 2H, J=8.5); 0.93-0.87 (m, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 99.0, 76.2, 61.9, 37.9, 34.6, 34.0, 30.6, 27.9, 25.6, 24.64, 24.56, 19.4. HRMS calcd. for C12H24BrO2 (MH+): 279.0960, found 279.0955.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

According to the procedure for the preparation of 207d, 206a (78.0 g, 0.40 mol) was reacted with 3,4-dihydro-2H-pyran (41.5 g, 0.49 mol) and p-toluenesulfonic acid hydrate (0.42 g, 2.2 mmol) in CH2Cl2 (0.5 L) to yield 207a (101.0 g, 90%) as a pale-yellow oil, which was used without further purification. 1H NMR (CDCl3): δ 4.55 (t, 1 H, J=2.9), 3.83 (m, 1 H), 3.51 (m, 1 H), 3.47 (d, 1 H, J=9.0), 3.38 (t, 2 H, J=6.8), 2.98 (d, 1 H, J=9.0), 1.94-1.75 (m, 2 H), 1.75-1.44 (m, 6 H), 1.40 (t, 2 H, J=8.5), 0.91 (s, 3 H), 0.90 (s, 3 H). 13C NMR (CDCl3): δ 99.01, 76.17, 61.85, 37.89, 34.66, 34.04, 30.62, 27.92, 25.60, 24.64, 24.56, 19.41. HRMS (LSIMS, nba): Calcd for C12H24BrO2 (MH+): 279.0960, found: 279.0955.
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
0.42 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods IV

Procedure details

According to the procedure for the preparation of 207d, 206a (78.0 g, 0.40 mol) was reacted with 3,4-dihydro-2H-pyran (41.5 g, 0.49 mol) and p-toluenesulfonic acid hydrate (0.42 g, 2.2 mmol) in CH2Cl2 (0.5 L) to yield 207a (101.0 g, 90%) as a pale-yellow oil, which was used without further purification. 1H NMR (CDCl3): δ 4.55 (t, 1H, J=2.9), 3.83 (m, 1H), 3.51 (m, 1H), 3.47 (d, 1H, J=9.0), 3.38 (t, 2H, J=6.8), 2.98 (d, 1H, J=9.0), 1.94-1.75 (m, 2H), 1.75-1.44 (m, 6H), 1.40 (t, 2H, J=8.5), 0.91 (s, 3H), 0.90 (s, 3H). 13C NMR (CDCl3): δ 99.01, 76.17, 61.85, 37.89, 34.66, 34.04, 30.62, 27.92, 25.60, 24.64, 24.56, 19.41. HRMS (LSIMS, nba): Calcd for C12H24BrO2 (MH+): 279.0960, found: 279.0955.
[Compound]
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
0.42 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

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